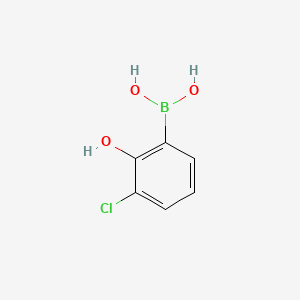

3-Chloro-2-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAKTFSAEMHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668952 | |

| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951655-50-8 | |

| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-hydroxyphenylboronic acid chemical properties

An In-depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic acid: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical reagent of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, explore its reactivity and primary applications, present a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, and cover essential safety and handling procedures. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Core Chemical Identity and Physical Properties

This compound is a substituted aromatic boronic acid. The presence of three distinct functional groups on the phenyl ring—a boronic acid, a hydroxyl group, and a chlorine atom—makes it a highly valuable and versatile building block in organic synthesis. The interplay of these groups dictates its reactivity and utility. The boronic acid moiety is the key player in palladium-catalyzed cross-coupling reactions, the hydroxyl group can modulate electronic properties and serve as a handle for further derivatization, and the chlorine atom offers an additional site for substitution or can influence the steric and electronic environment of the molecule.

Below is a summary of its key chemical identifiers and physical properties, compiled from various chemical suppliers.[1][2][3][4][5]

| Property | Value |

| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid |

| CAS Number | 951655-50-8 |

| Molecular Formula | C₆H₆BClO₃ |

| Molecular Weight | 172.37 g/mol |

| Appearance | Typically a solid (powder/crystals) |

| Purity | Commonly available in ≥97% or ≥98% purity[2][3][5] |

| SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O[1][3] |

| InChI | InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H[1] |

| InChIKey | UCAKTFSAEMHJJE-UHFFFAOYSA-N[1][3] |

Note: Physical properties such as melting point and solubility are not consistently reported across suppliers and should be determined experimentally for specific batches.

Reactivity and Key Application: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[6][8] Its power lies in its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boronic acid reagents.[6]

In the context of drug discovery and materials science, the Suzuki-Miyaura reaction is instrumental for constructing biaryl and heteroaryl linkages, which are common structural motifs in biologically active compounds and organic electronic materials.[6]

The Catalytic Cycle

The mechanism proceeds through a catalytic cycle involving a palladium complex. The generally accepted pathway consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (the 3-chloro-2-hydroxyphenyl moiety) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Causality: The choice of palladium catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates. Phosphine ligands are common as they stabilize the palladium catalyst.[10] A biphasic solvent system (e.g., toluene/water) with an inorganic base like sodium carbonate is a robust starting point, ensuring the base is available at the interface to activate the boronic acid without causing widespread hydrolysis of sensitive functional groups.[10]

Materials and Reagents

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium(II) acetate (Pd(OAc)₂) or similar Pd precursor

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Deionized Water

-

Diatomaceous earth (Celite®)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like PdCl₂(dppf) (0.05 eq.), or generate the active catalyst in situ by adding Pd(OAc)₂ (0.05 eq.) and a ligand like PPh₃ (0.1 eq.).

-

Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). The total solvent volume should be sufficient to ensure effective stirring.

-

Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexanes) to isolate the final product.

Analytical Characterization

To confirm the identity and purity of this compound and its subsequent reaction products, standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the molecular weight of the compound and for monitoring reaction progress.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the starting material and the final purified product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The information below is a summary based on available Safety Data Sheets (SDS).[12][13][14][15][16] Always consult the specific SDS for the material you are handling.

Hazard Identification

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[14] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[14] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[14] |

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17][16]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][16] Avoid contact with skin, eyes, and clothing.[12][17] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Some suppliers recommend storage at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[4][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][15]

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides a direct route to complex biaryl structures that are central to the development of new pharmaceuticals and advanced organic materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (3-Chloro-2-hydroxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (3-Chloro-2-hydroxyphenyl)boronic acid - CAS:951655-50-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. scirp.org [scirp.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxyphenylboronic acid

Foreword: The Strategic Importance of 3-Chloro-2-hydroxyphenylboronic acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a molecular building block is defined by its versatility, reactivity, and the efficiency with which it can be prepared. This compound (CAS 951655-50-8) is a quintessential example of such a critical intermediate.[1] Its trifunctional nature—a boronic acid for cross-coupling, a hydroxyl group for further derivatization or directing effects, and a chloro substituent for modulating electronic properties or serving as an additional reaction handle—makes it a highly sought-after reagent.

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural recitation to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for scalability and purification. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of how to access this vital compound.

Part 1: Core Synthetic Strategies: A Mechanistic Overview

The synthesis of arylboronic acids is a well-established field, yet the specific arrangement of substituents in this compound presents unique challenges. The acidic proton of the hydroxyl group is incompatible with the highly basic organometallic intermediates required for borylation, necessitating a protection strategy. Furthermore, achieving correct regioselectivity is paramount. Two dominant and reliable strategies have emerged, centered on the formation of an organometallic intermediate which is subsequently trapped by a boron electrophile.

-

The Grignard Reagent Pathway: This classic approach involves the formation of an arylmagnesium halide from a suitably protected halo-precursor, followed by reaction with a trialkyl borate. It is often favored for its cost-effectiveness and operational simplicity on an industrial scale.[2][3]

-

The Organolithium Pathway (via Halogen-Lithium Exchange): This method utilizes an organolithium reagent, typically n-butyllithium, to perform a halogen-lithium exchange on a protected dihalo-precursor at cryogenic temperatures. This is followed by quenching with a borate ester. This route can offer excellent yields but requires more stringent control of reaction conditions.[4][5]

The logical flow for both primary synthesis routes is depicted below.

Caption: Generalized workflow for synthesizing this compound.

Part 2: Detailed Protocols and Field-Proven Insights

Methodology A: The Grignard Reagent Pathway

This method is a workhorse for boronic acid synthesis due to its robustness and scalability. The central challenge is the need to protect the acidic phenol, as it would instantly quench the Grignard reagent. A base-stable, acid-labile protecting group like tert-butyloxycarbonyl (Boc) is an excellent choice as it can often be removed during the acidic workup of the borylation step.

Causality Behind Experimental Choices:

-

Starting Material: 2-bromo-6-chlorophenol is an ideal precursor. The bromine atom is significantly more reactive towards magnesium insertion than the chlorine atom, ensuring regioselective Grignard formation at the desired position.

-

Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is sterically bulky, stable to the Grignard formation conditions, and easily cleaved with acid.

-

Grignard Formation: Anhydrous conditions are critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate and stabilize the Grignard reagent.[6] A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface.

-

Borylation: The reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be conducted at low temperatures (-78 to 0 °C).[7] This is crucial to prevent over-addition of the Grignard reagent to the borate, which would lead to the formation of undesired diarylborinate and triarylborane byproducts.[8]

-

Hydrolysis: The addition of aqueous acid serves two purposes: it hydrolyzes the boronate ester to the final boronic acid and simultaneously cleaves the Boc protecting group, making for an efficient one-pot deprotection and isolation sequence.[4]

Experimental Protocol: Grignard Pathway

-

Step 1: Protection of 2-bromo-6-chlorophenol

-

To a solution of 2-bromo-6-chlorophenol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate, which can often be used without further purification.

-

-

Step 2: Grignard Formation and Borylation

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.5 equiv) and a crystal of iodine.

-

Add a small portion of a solution of the Boc-protected 2-bromo-6-chlorophenyl (1.0 equiv) in anhydrous THF via syringe to initiate the reaction.

-

Once initiation is confirmed (disappearance of iodine color, gentle reflux), add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir at room temperature for 1-2 hours.

-

Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate (1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.

-

After addition, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Step 3: Hydrolysis, Deprotection, and Isolation

-

Quench the reaction by slowly adding it to a stirred solution of 2M HCl at 0 °C.

-

Stir vigorously for 2-4 hours to ensure complete hydrolysis and deprotection.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The crude product is purified by recrystallization or slurrying in a mixed solvent system like acetone/n-heptane or methyl tert-butyl ether/n-hexane to afford pure this compound as a white solid.[4]

-

Methodology B: The Organolithium Pathway

This approach offers a powerful alternative, particularly when Grignard formation is sluggish or incompatible with other functional groups. Halogen-lithium exchange is typically very fast at cryogenic temperatures.

Causality Behind Experimental Choices:

-

Precursor and Protection: A protected dihalo-precursor like Boc-protected 2-bromo-6-chlorophenol is again used. The much greater reactivity of bromine over chlorine in halogen-lithium exchange with n-BuLi ensures absolute regioselectivity.

-

Lithiation: The reaction is performed at -78 °C to prevent side reactions, such as attack of the highly basic n-BuLi on the solvent or other parts of the molecule. The exchange is nearly instantaneous.[4]

-

Borylation and Workup: The principles are identical to the Grignard route. The resulting aryllithium is quenched with a borate ester at low temperature, followed by acidic hydrolysis to yield the product.

Experimental Protocol: Organolithium Pathway

-

Step 1: Protection of Phenol

-

This step is identical to the protocol described in the Grignard pathway.

-

-

Step 2: Lithiation and Borylation

-

In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected 2-bromo-6-chlorophenyl (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe. A color change is often observed. Stir at -78 °C for 30-60 minutes.

-

Add triisopropyl borate (1.5 equiv) dropwise, maintaining the temperature at -78 °C.

-

Stir at this temperature for 2 hours, then allow the reaction to warm to room temperature.

-

-

Step 3: Hydrolysis and Isolation

-

The workup and purification procedure is identical to that described for the Grignard method.

-

Data Summary: A Comparative Overview

| Parameter | Grignard Pathway | Organolithium Pathway | Rationale & Comments |

| Reagents | Mg, I₂ (cat.), B(OR)₃ | n-BuLi, B(OR)₃ | Grignard reagents are less hazardous and cheaper than organolithiums.[2] |

| Temperature | 25-50 °C (formation), -78 °C (borylation) | -78 °C | The cryogenic temperatures required for the organolithium route are a major consideration for scale-up.[8] |

| Solvents | Anhydrous THF, Et₂O | Anhydrous THF, Et₂O | Both require stringent control of moisture. |

| Typical Yield | 60-80% | 70-90% | The organolithium route can sometimes offer higher yields due to cleaner and faster intermediate formation.[4] |

| Key Advantage | Cost-effective, industrially scalable | High yield, very fast reaction | The choice often depends on scale, cost, and available equipment. |

Part 3: Application in Suzuki-Miyaura Cross-Coupling

This compound is a premier building block for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for C-C bond formation.[9][10] This reaction is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl scaffolds.[11]

The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. calpaclab.com [calpaclab.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

(3-Chloro-2-hydroxyphenyl)boronic acid CAS number 951655-50-8

An In-Depth Technical Guide to (3-Chloro-2-hydroxyphenyl)boronic acid (CAS 951655-50-8): Properties, Synthesis, and Advanced Applications

Introduction

(3-Chloro-2-hydroxyphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid, a hydroxyl group, and a chlorine atom on a single phenyl ring—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's properties, synthesis, and its principal application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes established chemical principles with field-proven insights to facilitate its effective use in both academic and industrial research environments.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. (3-Chloro-2-hydroxyphenyl)boronic acid is typically supplied as a white to light yellow solid and possesses the key characteristics summarized below.[1]

| Property | Value | Reference |

| CAS Number | 951655-50-8 | N/A |

| Molecular Formula | C₆H₆BClO₃ | [2] |

| Molecular Weight | 172.37 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 338.8 ± 52.0 °C (Predicted) | [1] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.63 ± 0.58 (Predicted) | [1] |

| Purity | Typically ≥ 98% | [2] |

Stability and Storage Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or prolonged storage under non-inert conditions.[3] The presence of boroxine can complicate reaction stoichiometry and impact yields. Therefore, it is imperative to store (3-Chloro-2-hydroxyphenyl)boronic acid under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.[1]

Analytical Characterization: Quality control and characterization of (3-Chloro-2-hydroxyphenyl)boronic acid are routinely performed using a suite of standard analytical techniques. Suppliers typically provide comprehensive data including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and purity of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity with high precision.[4][5]

Synthesis of (3-Chloro-2-hydroxyphenyl)boronic acid

The synthesis of arylboronic acids is a well-established field, most commonly relying on the borylation of an organometallic intermediate.[6] The general strategy involves the formation of an aryl lithium or Grignard reagent, which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.

Below is a representative, field-proven workflow for the synthesis of the title compound, starting from the commercially available 2-bromo-6-chlorophenol. This multi-step process requires strict anhydrous conditions and careful temperature control.

Caption: Synthetic workflow for (3-Chloro-2-hydroxyphenyl)boronic acid.

Exemplary Synthetic Protocol:

-

Protection: The acidic proton of the phenolic hydroxyl group must first be protected to prevent interference with the strongly basic organolithium reagent. A common protecting group for this purpose is methoxymethyl (MOM). 2-bromo-6-chlorophenol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM).

-

Lithium-Halogen Exchange: The resulting protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange, generating the highly reactive aryl lithium intermediate.[7]

-

Borylation: Trimethyl borate, B(OMe)₃, is added slowly to the cold solution. The aryl lithium attacks the electrophilic boron atom, forming a boronate ester intermediate.[7][8]

-

Hydrolysis and Deprotection: The reaction is carefully quenched by the addition of aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the MOM protecting group, revealing the free hydroxyl group. The final product is then isolated via extraction and purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Chloro-2-hydroxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][10]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Key Steps:

-

Oxidative Addition: An active Pd(0) complex inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[12]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium catalyst. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[13]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[9]

Expert Insight: The Role of the ortho-Hydroxyl Group The presence of the hydroxyl group ortho to the boronic acid in the title compound is mechanistically significant. Similar to ortho-methoxy groups, the oxygen atom can act as a chelating ligand, coordinating to the palladium center during the transmetalation step.[14][15] This chelation can pre-organize the transition state, potentially accelerating the reaction rate and influencing regioselectivity in complex systems. This intrinsic feature makes (3-Chloro-2-hydroxyphenyl)boronic acid a particularly interesting and potentially advantageous reagent compared to its non-hydroxylated counterparts.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-2-hydroxyphenyl)boronic acid with a representative aryl bromide.

Objective: To synthesize 2'-Chloro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

(3-Chloro-2-hydroxyphenyl)boronic acid (1.0 eq)

-

4-Bromobenzonitrile (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-2-hydroxyphenyl)boronic acid, 4-bromobenzonitrile, and potassium carbonate.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture. The choice of a mixed aqueous solvent system is common as it effectively dissolves both the organic substrates and the inorganic base.[11]

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product. The purified product should be characterized by NMR and MS to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of (3-Chloro-2-hydroxyphenyl)boronic acid to efficiently introduce a substituted phenolic ring makes it a valuable intermediate in pharmaceutical development.[6][10][16] The resulting structures can serve as scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.

In materials science, this boronic acid is used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2] The precise control over molecular structure afforded by the Suzuki coupling enables the fine-tuning of the electronic and photophysical properties of these materials.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed when handling (3-Chloro-2-hydroxyphenyl)boronic acid.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[18] For long-term stability and to prevent boroxine formation, storage under an inert atmosphere at 2-8°C is strongly recommended.[1]

Conclusion

(3-Chloro-2-hydroxyphenyl)boronic acid is a sophisticated and versatile building block that empowers chemists to forge challenging carbon-carbon bonds with high efficiency. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, enhanced by the potential for ortho-hydroxyl-directed chelation, makes it an indispensable tool in the synthesis of complex molecules for drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

- 1. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID CAS#: 951655-50-8 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 951655-50-8 | (3-Chloro-2-hydroxyphenyl)boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. data.fmc-agro.co.uk [data.fmc-agro.co.uk]

- 18. resources.finalsite.net [resources.finalsite.net]

An In-Depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2-hydroxyphenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a chlorinated and hydroxylated phenyl ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, primary applications, and detailed experimental protocols related to this compound, with a particular focus on its utility in the synthesis of biaryl compounds, a prevalent motif in numerous pharmaceutical agents and advanced materials.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 172.37 g/mol | [3][4][5] |

| Molecular Formula | C₆H₆BClO₃ | [3][4][5] |

| CAS Number | 951655-50-8 | [3][4][6] |

| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid | [3] |

| Appearance | White to light yellow solid | |

| Purity | Typically ≥98% | [4] |

| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O | [3] |

| InChI Key | UCAKTFSAEMHJJE-UHFFFAOYSA-N | [3] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryl and polyaryl compounds, which are key structural motifs in many biologically active molecules.[1][2][8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[11]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R-X), forming a Pd(II) complex.[3][9]

-

Transmetalation: In the presence of a base, the aryl group from this compound is transferred to the palladium center, displacing the halide.[3][11]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3][9]

Experimental Protocol: Synthesis of a Substituted Biaryl

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction utilizing this compound and 4-bromoanisole to synthesize 3'-Chloro-4'-hydroxy-4-methoxybiphenyl.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 951655-50-8 | 172.37 | 172.4 mg | 1.0 |

| 4-Bromoanisole | 104-92-7 | 187.04 | 205.7 mg | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 34.7 mg | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 414.6 mg | 3.0 |

| Toluene | 108-88-3 | 92.14 | 5 mL | - |

| Ethanol | 64-17-5 | 46.07 | 2 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |

Reaction Setup and Procedure

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

-

Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (172.4 mg, 1.0 mmol), 4-bromoanisole (205.7 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

-

Solvent Addition: Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

-

Inerting: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of the synthesized biaryl product must be confirmed through a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic signals for the aromatic protons and carbons of the coupled product. The number of signals, their chemical shifts, and coupling patterns provide definitive structural information.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Health Hazards: Boronic acids can cause skin and serious eye irritation.[12] Inhalation may cause respiratory irritation. Harmful if swallowed.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[14][15] Boronic acid waste is considered hazardous and should not be disposed of in regular trash or down the drain.[14]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the construction of substituted biaryl compounds, which are of significant interest in drug discovery and materials science. The protocols and information provided in this guide are intended to enable researchers to effectively and safely utilize this important building block in their synthetic endeavors.

References

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.co.uk [fishersci.co.uk]

A Guide to the Spectroscopic Characterization of 3-Chloro-2-hydroxyphenylboronic Acid

This technical guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the structure and purity of 3-Chloro-2-hydroxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights. While direct, publicly available spectra for this specific compound are scarce, this guide establishes a robust analytical framework based on established spectroscopic principles and data from closely related structural analogs. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Analytical Challenge and Importance

This compound (C₆H₆BClO₃, CAS 951655-50-8) is a substituted arylboronic acid.[1] Such compounds are pivotal building blocks in modern organic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The precise arrangement of the chloro, hydroxyl, and boronic acid groups on the phenyl ring dictates the molecule's reactivity, steric hindrance, and potential for intramolecular interactions. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable and reproducible research.

The primary challenge in characterizing boronic acids lies in their propensity to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate spectral analysis, particularly in NMR. This guide will address these challenges head-on, presenting not just data, but the strategic rationale behind experimental design to ensure accurate and intelligible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Protocol Insight: The choice of solvent is critical for boronic acids. While CDCl₃ is common, it can promote the formation of boroxines, leading to broad or complex spectra.[2] Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can break up these oligomers by forming a solvent-adduct with the boron atom, resulting in sharper, more easily interpretable signals for the monomeric acid.[2] The B(OH)₂ and phenolic OH protons are often broad and may exchange with deuterium if D₂O or Methanol-d₄ is used, causing them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| H-4 | ~7.10 - 7.25 | Doublet of doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 1-2 Hz | 1H | Positioned between the electron-donating OH and electron-withdrawing Cl and B(OH)₂ groups. |

| H-5 | ~6.85 - 7.00 | Triplet (t) | J (ortho) ≈ 7-9 Hz | 1H | Flanked by two protons (H-4 and H-6), leading to a triplet splitting pattern. |

| H-6 | ~7.30 - 7.45 | Doublet of doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 1-2 Hz | 1H | Deshielded due to proximity to the electronegative boron and chlorine atoms. |

| Ar-OH | ~9.5 - 10.5 | Broad singlet (br s) | - | 1H | Phenolic protons are acidic and exhibit broad signals, often downfield. |

| B(OH)₂ | ~8.0 - 8.5 | Broad singlet (br s) | - | 2H | Boronic acid protons are exchangeable and appear as a broad downfield signal. |

Note: Predicted values are based on analysis of similar structures such as 3-chlorophenylboronic acid and various hydroxyphenylboronic acids. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1-B | ~130 - 135 (broad) | The carbon directly attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its exact shift is sensitive to solvent and concentration. |

| C2-OH | ~155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded (shifted downfield) due to the electronegativity of the oxygen atom. |

| C3-Cl | ~120 - 125 | The carbon attached to chlorine experiences a moderate deshielding effect. |

| C4 | ~130 - 135 | Aromatic CH carbon influenced by adjacent substituents. |

| C5 | ~118 - 122 | Aromatic CH carbon, typically appearing at a relatively upfield position. |

| C6 | ~135 - 140 | Aromatic CH carbon deshielded by the adjacent boron-substituted carbon. |

Note: Aromatic carbon shifts are influenced by the combined electronic effects of all substituents.[3] These predictions are based on established substituent effects in benzene rings.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis of boronic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol Insight: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR requires minimal to no sample preparation and provides high-quality spectra by pressing the solid directly onto a crystal (commonly diamond or germanium).[4] This avoids the need for making KBr pellets, which can be hygroscopic and introduce water bands into the spectrum.[4]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 3600 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. The intramolecular H-bond between the ortho -OH and -B(OH)₂ may sharpen this peak compared to intermolecularly bonded phenols. |

| 3200 - 3400 | O-H stretch (boronic acid) | Broad, Medium | Overlaps significantly with the phenolic O-H stretch. |

| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong | Characteristic absorptions for the benzene ring skeleton. |

| 1320 - 1380 | B-O stretch | Strong | A characteristic and strong absorption for boronic acids. |

| 1150 - 1250 | C-O stretch (phenol) | Strong | Strong absorption typical for aryl alcohols. |

| 1000 - 1100 | C-Cl stretch | Medium-Strong | The position can vary but is expected in this region for aryl chlorides.[4] |

| 650 - 900 | C-H out-of-plane bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol Insight: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It can be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes. Negative mode is often advantageous for acidic compounds as it readily forms the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for confirming the elemental composition via an exact mass measurement.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₆H₆BClO₃

-

Monoisotopic Mass: 172.0098 Da

-

Expected HRMS (ESI⁻) ion [M-H]⁻: 171.0026 Da (Calculated for C₆H₅BClO₃⁻)

Fragmentation Analysis: The fragmentation of the molecular ion provides a structural fingerprint. While complex, some predictable fragmentation pathways can be anticipated. The fragmentation process is initiated by the ionization of the molecule.[5]

Caption: Predicted major fragmentation pathways in ESI-MS.

-

Loss of Water: A common fragmentation for molecules with hydroxyl groups is the neutral loss of water (18 Da), leading to a peak at m/z 153.

-

Loss of Boronic Acid Group: Cleavage of the C-B bond could lead to the loss of the boronic acid moiety. This would result in a chlorophenoxide anion at m/z 127 (with ³⁵Cl) and 129 (with ³⁷Cl), showing the characteristic ~3:1 isotopic pattern for chlorine.

-

Loss of HCl: While less common as a primary fragmentation, loss of HCl (36 Da) could also occur, yielding an ion at m/z 135.

Conclusion: A Unified Analytical Approach

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the C-H framework and confirms the substitution pattern. FTIR spectroscopy rapidly verifies the presence of key functional groups (OH, B-O, C-Cl). Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural validation through fragmentation analysis. By integrating the predicted data from these three core techniques, researchers can establish a confident and comprehensive analytical profile for this valuable synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

Navigating the Nuances of 3-Chloro-2-hydroxyphenylboronic Acid: A Guide to Stability and Storage

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxyphenylboronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based best practices for its storage and handling. By understanding the factors that influence its integrity, researchers can ensure the reliability and reproducibility of their experimental outcomes.

Introduction: The Synthetic Utility of this compound

This compound, a bifunctional organoboron compound, has emerged as a valuable reagent in modern synthetic chemistry. Its unique substitution pattern—a chlorine atom and a hydroxyl group ortho to the boronic acid moiety—allows for intricate molecular designs and participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are fundamental to the synthesis of biaryls and other complex scaffolds found in many biologically active compounds.

The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the chloro and hydroxyl substituents can be further functionalized or can influence the electronic and steric properties of the molecule. This trifecta of functionalities makes it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials. However, like many arylboronic acids, its stability can be a critical concern, impacting its purity, reactivity, and ultimately, the success of a synthetic campaign.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, moisture, light, pH, and the presence of oxidizing agents. Understanding these vulnerabilities is paramount to preserving the compound's integrity.

Protodeboronation: The Primary Degradation Concern

The most common degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction can be catalyzed by acids or bases and is often accelerated by elevated temperatures.[1][2] For this compound, this would result in the formation of 2-chlorophenol, a significant impurity that can complicate subsequent reactions and purifications.

Mechanistically, acid-catalyzed protodeboronation can proceed via an intermolecular metathesis through a four-membered ring transition state.[2] In contrast, base-catalyzed protodeboronation involves the formation of a boronate species, which then reacts with a proton source, such as water.[3][4] The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups on the aromatic ring of this compound can influence its susceptibility to protodeboronation.

Caption: Major degradation pathway via protodeboronation.

Oxidation: A Competing Degradation Route

Arylboronic acids are also susceptible to oxidation, which converts the boronic acid group into a hydroxyl group, yielding a phenol.[5][6] In the case of this compound, oxidation would lead to the formation of 3-chlorocatechol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially under basic conditions or when exposed to light.[7][8] The presence of transition metals can also catalyze this oxidative degradation.

Dehydration and Anhydride Formation

Like other boronic acids, this compound can undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines, or linear polymeric anhydrides.[9][10] This is a reversible process, and the presence of water will hydrolyze the anhydrides back to the monomeric boronic acid. While not strictly a degradation pathway in terms of irreversible chemical change, the formation of anhydrides can affect the compound's solubility, reactivity, and accurate weighing for reactions.[10] Commercial samples of arylboronic acids often contain varying amounts of these anhydrides.[10]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on the compound's known sensitivities:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of thermal degradation, including protodeboronation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | Protects against oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment.[12] | Prevents hydrolysis of anhydrides and minimizes moisture-mediated degradation. The compound can be hygroscopic.[11] |

| Light | Store in a dark place or in an amber vial.[13] | Protects against light-induced degradation pathways. |

Handling Procedures

Proper handling techniques are as crucial as storage conditions for maintaining the quality of the reagent.

-

Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[11]

-

Avoid Incompatibilities: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[12][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation. Handle in a well-ventilated area or use a local exhaust.[13]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for the formation of degradation products.

Forced Degradation Protocol

-

Sample Preparation: Prepare separate, accurately weighed samples of this compound.

-

Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24-72 hours):

-

Thermal Stress: Heat the solid sample at an elevated temperature (e.g., 60 °C).

-

Acidic Stress: Dissolve the sample in a dilute acidic solution (e.g., 0.1 M HCl) at room temperature and at an elevated temperature.

-

Basic Stress: Dissolve the sample in a dilute basic solution (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.

-

Oxidative Stress: Dissolve the sample in a solution containing a mild oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Stress: Expose the solid sample or a solution to UV light.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under ideal conditions, by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products.

Caption: Workflow for assessing compound stability.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling protocols, researchers can significantly enhance the reliability of their results. Proactive stability assessment through forced degradation studies can further ensure the quality of this important synthetic building block.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Purity and Characterization of 3-Chloro-2-hydroxyphenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Chloro-2-hydroxyphenylboronic acid in Synthesis

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[1][2] this compound (CAS No. 951655-50-8), in particular, presents a unique trifecta of functionalities: a reactive boronic acid moiety, a directing hydroxyl group, and a strategically placed chlorine atom. This combination offers nuanced control over reactivity and allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in drug discovery and the development of novel materials.[2]

However, the very reactivity that makes this molecule valuable also presents significant challenges in its purification and characterization. Like many boronic acids, it is susceptible to degradation pathways such as oxidation and protodeboronation, and can readily form cyclic anhydrides known as boroxines.[3][4] A comprehensive understanding of these challenges and the analytical techniques to overcome them is paramount to ensuring the quality, reproducibility, and success of synthetic campaigns that rely on this versatile reagent. This guide provides an in-depth, experience-driven approach to establishing the purity and definitive characterization of this compound.

Foundational Properties and Specifications

A thorough characterization begins with an understanding of the fundamental properties of the molecule. This data serves as the initial benchmark for quality assessment.

| Property | Value | Source |

| CAS Number | 951655-50-8 | [5][6][7] |

| Molecular Formula | C₆H₆BClO₃ | [5][6] |

| Molecular Weight | 172.37 g/mol | [5][6] |

| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid | [5] |

| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O | [5] |

| Appearance | White to off-white solid | |

| Typical Purity | ≥95% - 98% | [6][8] |

Purification Strategy: A Self-Validating Approach

The primary impurities in this compound often arise from its synthesis, which typically involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[9][10] Potential impurities can include starting materials, homo-coupling byproducts, and the aforementioned boroxines. A robust purification strategy is therefore essential.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically to find a system where the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

-

Solvent Screening: Begin by testing a range of solvents with varying polarities (e.g., water, toluene, ethyl acetate/heptane mixtures).

-

Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in a minimal amount of the chosen hot solvent system.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

The rationale behind slow cooling is to allow for the formation of a well-ordered crystal lattice, which inherently excludes impurities more effectively than the rapid precipitation that occurs with crash cooling.

A Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of the purity and identity of this compound. A comprehensive characterization relies on the synergistic use of chromatographic and spectroscopic methods.

Caption: A logical workflow for the purification and comprehensive characterization of this compound.

Chromatographic Purity Assessment: HPLC/UPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment.[11][12] When coupled with Mass Spectrometry (MS), these techniques provide not only quantitative purity data but also mass confirmation of the parent compound and potential impurities.

Causality in Method Development: Boronic acids are notoriously challenging to analyze by reversed-phase HPLC due to on-column degradation and poor retention.[13][14] The key is to develop a stability-indicating method.[12]

-

Column Choice: An Acquity BEH C18 column or similar is often a good starting point.[4][15]

-

Mobile Phase: A mobile phase of 10 mM ammonium acetate in water and acetonitrile is a common choice that has been shown to be effective for a broad range of boronic acids.[4][15][16] The ammonium acetate helps to maintain a consistent pH and can improve peak shape.

-

MS Detection: Electrospray ionization (ESI) in negative mode is often preferred for boronic acids as it can readily form the [M-H]⁻ ion.[17] It is crucial to optimize MS parameters, such as the cone voltage, to minimize in-source fragmentation and the formation of boroxines, which can complicate spectral interpretation.[4]

Experimental Protocol: UPLC-MS

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10 µg/mL).

-

Chromatographic System:

-

Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[15]

-

Mobile Phase A: 10 mM Ammonium acetate in water.[15]

-

Mobile Phase B: Acetonitrile.[15]

-

Gradient: A suitable gradient from 5% to 95% B over a short time (e.g., 1-5 minutes) for high-throughput analysis.[15]

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry System (ESI Negative Mode):

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-30 V (optimize to maximize [M-H]⁻ and minimize boroxine formation).[4]

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Mass Range: m/z 50-500.

-

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound (expected m/z ≈ 171.0 for ³⁵Cl isotope).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules.[18] For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.

Challenges and Solutions: A common issue with NMR of boronic acids is peak broadening or the appearance of multiple species due to the equilibrium between the monomeric acid and its trimeric anhydride (boroxine).[19]

-

Solvent Choice: Running the NMR in a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄ can help to break up the boroxine oligomers by forming solvent adducts, leading to sharper, more interpretable spectra.[19]

-

¹¹B NMR: This technique is highly specific to the boron nucleus and provides information about its coordination environment. Trigonal planar boronic acids (sp²) typically resonate around δ 30 ppm, while tetrahedral boronate esters or adducts (sp³) appear further upfield.[15][20]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum. Expect to see signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The hydroxyl and boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect six distinct signals for the aromatic carbons.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum. A single, relatively sharp peak around δ 28-33 ppm is indicative of the desired trigonal boronic acid.[20]

Functional Group Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorptions:

-

O-H Stretch (Phenolic and Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

B-O Stretch: A strong, characteristic absorption band typically found around 1350 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Thermal Properties: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, melting point, and presence of solvates or hydrates.[21]

-

TGA: Heating the sample under a controlled atmosphere will show mass loss corresponding to the release of water or solvent, or decomposition at higher temperatures.

-

DSC: Provides a precise melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure compound.

Stability Considerations

Boronic acids are known to be susceptible to oxidative degradation.[3][22][23] The presence of an electron-donating hydroxyl group on the phenyl ring of this compound can influence its stability.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation.

-

Handling: Avoid prolonged exposure to air and moisture. Use in reactions should ideally be from freshly opened containers or material that has been properly stored.

Conclusion

The successful application of this compound in any synthetic endeavor is critically dependent on a rigorous assessment of its purity and a definitive confirmation of its structure. By employing a multi-faceted analytical workflow that combines high-resolution chromatography with a suite of spectroscopic techniques, researchers can establish a self-validating system of quality control. This guide provides the strategic framework and experimental rationale necessary to confidently purify and characterize this valuable synthetic intermediate, thereby ensuring the integrity and reproducibility of downstream applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID | 951655-50-8 [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 11. waters.com [waters.com]

- 12. benchchem.com [benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. scirp.org [scirp.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. reddit.com [reddit.com]

- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 21. Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2-hydroxyphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its chemical class, detailed synthetic methodologies, and its significant applications, particularly in the realm of cross-coupling reactions.

Introduction: The Rise of Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable tools in synthetic chemistry. Their utility skyrocketed with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for the synthesis of complex molecules.